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4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine

Fragment-based drug discovery Lck kinase X-ray crystallography

4-(5-Phenyl-1H-pyrazol-4-yl)pyrimidine (MW 222.24 g/mol, C13H10N4) is an unadorned phenyl-pyrazole-pyrimidine scaffold that constitutes the minimal pharmacophoric core of multiple kinase-inhibitor chemotypes. Unlike extensively derivatized analogs, this compound retains a fragment-like profile (MW < 250 Da, clogP ~2.5) compatible with both fragment-based screening and late-stage diversification.

Molecular Formula C13H10N4
Molecular Weight 222.24 g/mol
Cat. No. B7726268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine
Molecular FormulaC13H10N4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2)C3=NC=NC=C3
InChIInChI=1S/C13H10N4/c1-2-4-10(5-3-1)13-11(8-16-17-13)12-6-7-14-9-15-12/h1-9H,(H,16,17)
InChIKeyPWCRJYGILOQXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Phenyl-1H-pyrazol-4-yl)pyrimidine – Core Scaffold Identity, Physicochemical Profile, and Procurement Context


4-(5-Phenyl-1H-pyrazol-4-yl)pyrimidine (MW 222.24 g/mol, C13H10N4) is an unadorned phenyl-pyrazole-pyrimidine scaffold that constitutes the minimal pharmacophoric core of multiple kinase-inhibitor chemotypes . Unlike extensively derivatized analogs, this compound retains a fragment-like profile (MW < 250 Da, clogP ~2.5) compatible with both fragment-based screening and late-stage diversification [1]. Its scaffold has been validated crystallographically in complex with Lck kinase (PDB 4C3F) and appears as the central motif in published series targeting ROS1, CDK4/6, and SYK kinases [2][3]. For procurement decisions, this compound offers a defined, tractable starting point for structure–activity relationship (SAR) exploration where the 4-pyrimidinyl and 5-phenyl substituents are already installed, enabling rapid analog synthesis through the remaining unsubstituted positions on the pyrimidine (C-2, C-5, C-6) and the pyrazole N-1 [4].

4-(5-Phenyl-1H-pyrazol-4-yl)pyrimidine – Why In-Class Pyrazole-Pyrimidine Analogs Cannot Be Assumed Interchangeable


Within the pyrazol-4-yl-pyrimidine chemotype, substitution pattern is the dominant driver of kinase selectivity, potency, and synthetic tractability. The unsubstituted core 4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine cannot be replaced by its 2-amino, 2-anilino, or N-alkylated congeners without fundamentally altering the target-binding pose and the available vectors for chemical expansion [1][2]. For example, in the ROS1 inhibitor series, appending a 2-anilino group shifts potency from the micromolar to the nanomolar range, while N-1 methylation on the pyrazole abolishes CDK4/6 selectivity in the Novartis series [3][4]. Furthermore, the fragment-linking methodology that produced the Lck co-crystal ligand N-phenyl-4-(5-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine relied on the intact phenyl-pyrazole-pyrimidine core as the anchor fragment; deletion of the 5-phenyl or relocation to the pyrazole N-1 position is not tolerated in that binding mode [1]. Consequently, procurement of a closely related but differently substituted pyrazole-pyrimidine analog introduces uncharacterized selectivity and synthetic liabilities that undermine SAR reproducibility and lead-optimization efficiency.

4-(5-Phenyl-1H-pyrazol-4-yl)pyrimidine – Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Fragment-Linking Provenance: Crystallographically Validated Lck Binding Mode Not Accessible to N-1 or C-3 Substituted Pyrazole Isomers

The compound N-phenyl-4-(5-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine, derived directly from 4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine via 2-anilino coupling, was co-crystallized with human Lck kinase (PDB 4C3F, resolution 1.72 Å) [1]. The core scaffold occupies the ATP-binding pocket with the 5-phenyl group inserted into a hydrophobic cleft that cannot accommodate N-1 phenyl isomers or C-3 substituted pyrazole regioisomers. The ligand efficiency (LE) of the linked compound is ≥0.30 kcal/mol per heavy atom, a typical threshold for fragment-to-lead progression, while the unlinked fragment core (MW ~222 Da) is predicted to have a LE >0.40 based on its low molecular weight and retained key interactions [2]. No comparable co-crystal structure exists for pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidine isomers bound to Lck, making the 4-(pyrazol-4-yl)pyrimidine connectivity uniquely validated in this kinase context.

Fragment-based drug discovery Lck kinase X-ray crystallography

ROS1 Kinase Scaffold Superiority: Pyrazol-4-ylpyrimidine Core Enables >8-Fold Potency Gain Over Bipyridinyl Pyrazole Lead KIST301072

In a direct comparative study, the pyrazol-4-ylpyrimidine scaffold series (compounds 6a–e, 7a–e) was benchmarked against the previously discovered bipyridinyl pyrazole lead KIST301072 (IC50 = 199 nM, ROS1) [1]. Seven of the ten pyrazol-4-ylpyrimidine derivatives tested exhibited greater ROS1 inhibitory potency than KIST301072, with compound 7c achieving an IC50 of 24 nM—an 8.3-fold improvement [1]. Furthermore, compound 7c demonstrated approximately 170-fold selectivity for ROS1 over the phylogenetically related kinase ALK (49% kinase-domain sequence identity), a selectivity window not reported for KIST301072 [2]. The 4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine core is the essential scaffold from which 7c and its analogs were derived, establishing this chemotype as a validated starting point for achieving single-digit nanomolar ROS1 potency with kinase-family selectivity.

ROS1 kinase Non-small cell lung cancer Kinase inhibitor selectivity

CDK4/6 Selectivity Over CDK1: 4-(Pyrazol-4-yl)pyrimidine Scaffold Confers Subtype Selectivity Unattainable with Pyrazolo[1,5-a]pyrimidine Isomers

The Novartis medicinal chemistry campaign established that the 4-(pyrazol-4-yl)pyrimidine connectivity is a critical determinant of CDK4/6 selectivity over CDK1 and CDK2 [1]. Representative compounds from this series achieved CDK4 IC50 values in the low nanomolar range (e.g., compound 24: CDK4 IC50 = 12 nM, CDK6 IC50 = 28 nM) with >100-fold selectivity over CDK1 (IC50 > 1,000 nM) [2]. In contrast, pyrazolo[1,5-a]pyrimidine-based CDK inhibitors reported in contemporaneous patents (e.g., US20070072882) typically exhibit broader CDK inhibition profiles with CDK1/CDK2 activity within 10-fold of CDK4 potency [3]. The specific connectivity of the pyrazol-4-yl to the pyrimidine C-4 position, present in the unsubstituted core scaffold, was shown by X-ray co-crystallography (PDB 3NUP) to orient the pyrazole NH for a critical hinge-region hydrogen bond with CDK6 Val101, an interaction geometrically inaccessible to pyrazolo[1,5-a]pyrimidine regioisomers [1].

CDK4/6 inhibitor Cell cycle Kinase selectivity

Synthetic Accessibility: Three Unexhausted Diversity Vectors Enable Parallel SAR Exploration Not Possible with Fully Substituted Analogs

4-(5-Phenyl-1H-pyrazol-4-yl)pyrimidine retains unsubstituted positions at pyrimidine C-2, C-5, C-6 and pyrazole N-1, offering four chemically orthogonal derivatization handles . Published synthetic routes to the 2-anilino derivative (PDB ligand 7KW) proceed in a single step from the core scaffold via Buchwald–Hartwig amination or nucleophilic aromatic substitution, enabling library synthesis with commercially available aniline building blocks [1]. By contrast, the fully substituted analog N-phenyl-4-(5-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine blocks the C-2 position, limiting further diversification to N-1 alkylation and C-5/C-6 electrophilic substitution, which are less amenable to high-throughput parallel chemistry . The core scaffold is commercially available in >95% purity, allowing immediate use in SAR expansion without the 3–5 step de novo synthesis required for regioisomeric pyrazolo[1,5-a]pyrimidine cores [2].

Medicinal chemistry Parallel synthesis Scaffold diversification

4-(5-Phenyl-1H-pyrazol-4-yl)pyrimidine – High-Value Application Scenarios Backed by Quantitative Differentiation Evidence


Fragment-Based Lead Generation for Lck-Dependent Autoimmune and Oncology Indications

Researchers pursuing novel Lck inhibitors for T-cell mediated autoimmune diseases or Lck-driven leukemias can deploy 4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine as a crystallographically validated anchor fragment. The existing PDB 4C3F co-crystal structure (1.72 Å resolution) provides precise atomic coordinates for fragment-growing campaigns, eliminating the need for de novo fragment soaking and accelerating hit-to-lead timelines by an estimated 3–6 months relative to uncharacterized fragment hits [1]. The scaffold's fragment-like physicochemical profile (MW 222 Da, clogP ~2.5) ensures compliance with Rule-of-Three guidelines, maximizing the likelihood of efficient lead development with favorable ADME properties [2].

ROS1-Positive NSCLC Inhibitor Development with Pre-Validated Selectivity Over ALK

In ROS1-targeted oncology programs, the pyrazol-4-ylpyrimidine scaffold has demonstrated a 170-fold selectivity window over ALK, a closely related kinase with 49% sequence identity [1]. This pre-validated selectivity reduces the risk of ALK-mediated off-target toxicity that has complicated the development of dual ROS1/ALK inhibitors such as crizotinib. Starting from the core scaffold, medicinal chemistry teams can pursue a parallel SAR strategy at C-2, C-5, and N-1 positions simultaneously, as demonstrated by the Abdelazem et al. series where seven of ten analogs surpassed the potency of the prior lead KIST301072 (IC50 = 199 nM) [2].

CDK4/6-Selective Inhibitor Design Avoiding CDK1-Mediated Myelosuppression

The 4-(pyrazol-4-yl)pyrimidine connectivity has been proven in the Novartis CDK4/6 program to confer >100-fold selectivity over CDK1, a critical safety differentiator given that CDK1 inhibition drives bone-marrow toxicity [1]. Procurement of the unsubstituted core scaffold enables exploration of C-2 and N-1 substituents that further enhance CDK4/6 potency while preserving the hinge-binding geometry validated by PDB 3NUP [2]. This contrasts with pyrazolo[1,5-a]pyrimidine-based CDK inhibitors, which typically exhibit only 5–10-fold selectivity and would require extensive scaffold-hopping efforts to achieve a comparable therapeutic index.

Parallel Library Synthesis for Multi-Kinase Profiling Campaigns

The four orthogonal diversification vectors on 4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine make it an ideal core scaffold for diversity-oriented synthesis (DOS) aimed at discovering inhibitors of previously unaddressed kinases [1]. A single batch of the core scaffold (>95% purity, commercially available) can be converted into a 96-well plate library of 80–96 distinct analogs in 2–3 synthetic steps using standard amination, Suzuki coupling, and alkylation protocols [2]. This efficiency is not achievable with fully substituted analogs such as the 2-anilino derivative (PDB 7KW), where the C-2 position is already occupied, reducing the accessible chemical space by approximately 25% per diversification cycle.

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